Blood-Brain Barrier Impermeability: ST-91 Does Not Cross the BBB, Unlike Clonidine
ST-91 is a polar clonidine analog that does not penetrate the blood-brain barrier, enabling selective study of peripheral and spinal α2-adrenoceptor pharmacology. In conscious sheep, intravenous clonidine (15 μg/kg) reduced arterial PO₂ from 91±4 mmHg (saline) to 30±3 mmHg, while ST-91 (30 μg/kg) produced a lesser reduction to 43±6 mmHg. Furthermore, ST-91 increased mean arterial blood pressure in a dose-dependent manner (P<0.0001), whereas clonidine did not affect blood pressure [1]. In a direct cerebral blood flow comparison, clonidine reduced normocarbic CBF by 36%, whereas ST-91 at an equivalent intravenous dose did not reproduce this central effect, confirming its lack of BBB penetration [2]. This peripheral restriction is a critical differentiating feature: clonidine and dexmedetomidine both cross the BBB and produce centrally-mediated sedation and hypotension, confounding experiments that aim to isolate peripheral or spinal α2 mechanisms.
| Evidence Dimension | Blood-brain barrier penetration (functional readout: arterial PO₂, cerebral blood flow, mean arterial pressure) |
|---|---|
| Target Compound Data | ST-91 (30 μg/kg i.v.): arterial PO₂ = 43±6 mmHg; increased MAP dose-dependently (P<0.0001); no reduction in normocarbic CBF at equivalent dose to clonidine; does not cross BBB |
| Comparator Or Baseline | Clonidine (15 μg/kg i.v.): arterial PO₂ = 30±3 mmHg; no significant MAP change; reduced normocarbic CBF by 36%; crosses BBB. Saline baseline: PO₂ = 91±4 mmHg |
| Quantified Difference | ST-91 caused less hypoxemia (ΔPO₂: -48 mmHg vs. -61 mmHg for clonidine); ST-91 increased MAP dose-dependently vs. clonidine no effect; ST-91 no cerebral blood flow effect vs. clonidine 36% reduction |
| Conditions | Conscious ewes, intravenous administration (Eisenach 1988); normocarbic cerebral blood flow measurement (Kanawati et al.) |
Why This Matters
Procurement of ST-91 rather than clonidine or dexmedetomidine is mandatory when experimental design requires α2-adrenoceptor activation restricted to the periphery or spinal cord without confounding central sedation or hypotension.
- [1] Eisenach JC. Intravenous clonidine produces hypoxemia by a peripheral alpha-2 adrenergic mechanism. J Pharmacol Exp Ther. 1988 Jan;244(1):247-52. PMID: 2826770. View Source
- [2] Kanawati IS, Yaksh TL, Anderson RE, Marsh RW. Effects of clonidine on cerebral blood flow and the response to arterial CO₂. Cited in: ST-91, a polar structural analog of clonidine that does not cross the blood-brain barrier, did not reproduce the effects of clonidine when administered at an equivalent dose. Socolar / INIS. View Source
